Tosufloxacin

Antimicrobial Susceptibility Testing Gram-positive infection models Fluoroquinolone Resistance

Generic fluoroquinolone substitution often fails against resistant S. pneumoniae (PRSP) and H. influenzae (BLNAR) due to elevated MICs. Tosufloxacin tosylate solves this with: - MIC90 4- to 64-fold lower than levofloxacin against resistant respiratory pathogens - Superior AUC0-24h/MIC ratios & reduced mutant selection - Pediatric fine granules and ophthalmic-grade options available Ship-ready from BenchChem inventory. Certificate of Analysis provided.

Molecular Formula C19H15F3N4O3
Molecular Weight 404.3 g/mol
CAS No. 100490-36-6; 100490-94-6; 104051-69-6; 107097-79-0; 108138-46-1; 1400591-39-0
Cat. No. B15565612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosufloxacin
CAS100490-36-6; 100490-94-6; 104051-69-6; 107097-79-0; 108138-46-1; 1400591-39-0
Molecular FormulaC19H15F3N4O3
Molecular Weight404.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
InChIKeyWUWFMDMBOJLQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tosufloxacin: Antimicrobial Spectrum and Pharmacokinetics


Tosufloxacin (TFLX) is a synthetic, broad-spectrum fluoroquinolone antibacterial agent primarily developed as the tosylate salt [1]. It acts by inhibiting bacterial DNA gyrase and topoisomerase IV [2]. Its chemical structure is distinguished from earlier fluoroquinolones by a 3-amino-1-pyrrolidinyl group at the C7 position and a 2,4-difluorophenyl group at the N1 position of the 1,8-naphthyridine core, modifications that confer enhanced potency against specific bacterial species, most notably gram-positive cocci and anaerobic organisms [1][2].

Inhibits DNA gyrase & topoisomerase IV for replication studies
Broad-spectrum activity against Gram+/− & atypical bacteria
Reported oral PK profile supports exposure-model interpretation

Tosufloxacin Non-Interchangeability with Generic Fluoroquinolones


While many fluoroquinolones share a broad antibacterial spectrum, significant and clinically relevant differences in potency exist. Simple substitution with agents like ciprofloxacin or levofloxacin may fail due to tosufloxacin's uniquely enhanced activity against specific pathogens. This is not a class-wide effect; tosufloxacin's minimum inhibitory concentrations (MICs) are demonstrably lower (often by 4- to 16-fold) against gram-positive cocci, including drug-resistant Streptococcus pneumoniae, and anaerobic bacteria like Bacteroides fragilis, compared to its closest analogs [1][2]. Furthermore, its superior activity against pathogens like Mycoplasma pneumoniae and Legionella pneumophila is quantifiable and far exceeds that of macrolides and other quinolones, making it a critical agent in targeted therapy and research where these specific activities are required [3].

Structural mismatch
Tosufloxacin's 1,8-naphthyridine core and 7-aminopyrrolidine substituent differ from common fluoroquinolones; may alter target binding and spectrum.
Resistance profile may not transfer
Generic fluoroquinolones may exhibit higher MICs against PRSP, BLNAR, or parC mutants, potentially limiting model-specific interpretation.
PK/PD indices differ
AUC/MIC ratios and bacterial killing kinetics reported for tosufloxacin may not be replicated by levofloxacin or ciprofloxacin in exposure models.

Tosufloxacin Differentiation Evidence


Pediatric Respiratory Pathogen Susceptibility

Tosufloxacin (TFLX) demonstrates superior in vitro potency against a range of gram-positive bacteria compared to ciprofloxacin (CPFX) and sparfloxacin (SPFX). In a study of 730 bacterial isolates, TFLX MICs were generally 8- to 16-fold lower than those for SPFX or CPFX [1]. Against ciprofloxacin-susceptible Staphylococcus aureus, the MIC90 for TFLX was 0.016 µg/mL, which was 31-fold lower than the 0.5 µg/mL observed for both ciprofloxacin and fleroxacin [1].

Pediatric MIC90 comparison
Head-to-head
Tosu MIC90: PRSP 0.25; BLNAR 0.0078 µg/mL
4–64× lower vs levofloxacin
Supports susceptibility endpoint interpretation
Class-specific potency; verify against target strain panel
Antimicrobial Susceptibility Testing Gram-positive infection models Fluoroquinolone Resistance

Pharmacodynamic Profile vs. Levofloxacin

Tosufloxacin (TFLX) maintains high potency against penicillin-resistant Streptococcus pneumoniae (PRSP) strains, a common cause of difficult-to-treat pediatric infections. The MIC90 of TFLX against PRSP clinical isolates was 0.25 µg/mL. This was 4- to 64-fold lower than the MIC90 values for levofloxacin (LVFX), ciprofloxacin, and norfloxacin, and <1/512 that of azithromycin (AZM) [1].

PK/PD index (AUC/MIC)
Head-to-head
AUC/MIC 138–193 for tosufloxacin vs 100 for levofloxacin
1.4–1.9× higher
Supports PK/PD exposure-model interpretation
In vitro model; verify with target isolate PK/PD targets
Pediatric Pneumonia Respiratory Tract Infection Penicillin-Resistant S. pneumoniae

Resistance Selection vs. Levofloxacin

Tosufloxacin (TFLX) exhibits exceptionally high potency against Legionella pneumophila, both in vitro and within macrophages. The MIC90 of TFLX against clinical isolates of L. pneumophila was 0.0039 µg/mL, which was 14- to 164-fold lower than those of levofloxacin, ciprofloxacin, and moxifloxacin [1]. Critically, in a guinea pig macrophage model, TFLX demonstrated clear bactericidal activity at 16 times its MIC, whereas rifampicin and azithromycin failed to show any bactericidal effect even at 64 times their respective MICs [1].

Resistance mutant selection
Head-to-head
0/30 strains acquired resistance for tosu vs 5/30 for levo (16.7%)
No mutants selected
May support resistance suppression study context
MSW assay; confirm in longitudinal models
Legionnaires' Disease Intracellular Pathogen Macrophage Infection Model

Ocular Bacterial Activity vs. Levofloxacin

Tosufloxacin (TFLX) is highly active against macrolide-resistant Mycoplasma pneumoniae (MRMP), a growing clinical concern. The MIC90 of TFLX against MRMP was 0.25 µg/mL, which was 256-fold lower than that of azithromycin (AZM) and <1/512 that of clarithromycin (CAM) [1]. In a clinical trial for pediatric Mycoplasma pneumoniae pneumonia, the eradication rate of M. pneumoniae in the TFLX group was 100% (4/4 for susceptible, 2/2 for resistant strains), whereas the clarithromycin (CAM) group failed to eradicate the organism in macrolide-resistant cases (0/2) [2].

Ocular flora MIC90
Head-to-head
S. aureus MIC90: tosu 0.78 vs levo 3.13 µg/mL
4× lower
Supports ocular surface pathogen screening context
Ophthalmic formulation exposure context may vary
Mycoplasma pneumoniae Macrolide Resistance Pediatric Respiratory Infection

Enteric Pathogen Activity vs. Other Quinolones

In a comparative clinical study of patients with urinary tract infections (UTIs), tosufloxacin (TFLX) demonstrated superior clinical and bacteriological efficacy compared to norfloxacin (NFLX). The clinical response rate was 81.0% for the TFLX group versus 64.7% for the NFLX group [1]. Among bacteriologically evaluable patients, the eradication rate was 96.7% for TFLX compared to 90% for NFLX [1].

Enteric pathogen rank
Cross-study
Ranked most active quinolone against Salmonella, Shigella, Campylobacter, Aeromonas, Vibrio
Supports enteric pathogen screening context
Data to verify; abstract-level evidence
Urinary Tract Infection (UTI) Clinical Efficacy Antibacterial Stewardship

Effective Second-Line Agent in Macrolide-Unresponsive Pediatric Mycoplasma Pneumonia

In a retrospective analysis of pediatric patients with macrolide-unresponsive Mycoplasma pneumoniae pneumonia (MUMP), tosufloxacin (TFX) was a frequently used and effective second-line treatment. Among 83 patients who failed initial macrolide therapy, 45.8% (38 patients) were switched to TFX [1]. The time to defervescence (TTD) after switching to TFX was 25.0 ± 20.1 hours, which was comparable to the TTD of 19.4 ± 17.2 hours for doxycycline (DXC), indicating its efficacy in resolving fever in this challenging patient population [1].

Macrolide-Unresponsive Pneumonia Pediatric Infection Second-Line Therapy

Tosufloxacin Application Scenarios


Pediatric Resistant Respiratory Infections

Given its 8- to 31-fold lower MIC90 against S. aureus and S. pneumoniae compared to ciprofloxacin and other fluoroquinolones, tosufloxacin serves as an ideal high-potency reference standard for in vitro susceptibility testing and drug discovery screening programs targeting gram-positive pathogens [1][2]. Its superior activity allows for more sensitive assays and can help define the upper limit of potency within the fluoroquinolone class.

Fluoroquinolone Resistance Stewardship

Tosufloxacin's unique, verifiable bactericidal activity against intracellular Legionella pneumophila (demonstrated at 16x MIC) and its high potency against anaerobic bacteria like B. fragilis (MIC90 of 0.78 µg/mL) make it a critical positive control for developing and validating novel therapies against these difficult-to-treat pathogens [1][2]. This applies to both cell-based assays and animal models of pneumonia or intra-abdominal infection.

Ocular Surface Infection Prophylaxis

As the MIC90 of tosufloxacin against MRMP is ≥256-fold lower than that of macrolides and its clinical eradication rate in resistant cases is 100%, it is the most appropriate and scientifically rigorous comparator arm for any clinical trial or preclinical study investigating new treatments for macrolide-resistant M. pneumoniae pneumonia [1][2]. Its use ensures that new agents are benchmarked against the most effective available standard.

Application
Selection Property
Validation Focus
Resistant respiratory pathogen susceptibility testing
Low MIC against PRSP / BLNAR
Pediatric isolate susceptibility endpoint
Resistance suppression model studies
Reported MSW and mutant prevention profile
Resistance emergence endpoints
Ocular surface pathogen screening
Potency against Gram-positive ocular flora
Conjunctival isolate MIC endpoint
Enteric pathogen broad-spectrum screening
Rank-order potency vs enteric pathogens
Strain-specific susceptibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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